3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile
Description
The compound 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile features a conjugated acrylonitrile backbone substituted with a dimethylamino group and a 3,5-dimethylpyrazole carbonyl moiety.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-5-9(2)15(13-8)11(16)10(6-12)7-14(3)4/h5,7H,1-4H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODHNHHQFATQRA-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=CN(C)C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=C/N(C)C)/C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkoxymethylidene Cyclization Method
Materials:
- 3,5-Dimethyl-1H-pyrazole-1-carbonyl chloride (1.2 equiv)
- Triethyl orthoformate (1.5 equiv)
- Cyanoacetamide (1.0 equiv)
- Potassium hydroxide (1.0 equiv)
- Ethanol (anhydrous)
Procedure:
- Dissolve cyanoacetamide (10.0 g, 0.12 mol) in ethanol (100 mL).
- Add triethyl orthoformate (24.6 mL, 0.18 mol) and stir at 25°C for 1 hour.
- Introduce 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (18.4 g, 0.14 mol) dropwise.
- Reflux for 7 hours, then cool to 0°C.
- Filter the precipitate and recrystallize from acetone/ethanol.
Analytical Data:
Knoevenagel Condensation Method
Materials:
- 3,5-Dimethylpyrazole-1-carboxaldehyde (1.0 equiv)
- Dimethylaminoacetonitrile (1.1 equiv)
- Piperidine (0.1 equiv)
- Toluene (anhydrous)
Procedure:
- Combine aldehyde (15.0 g, 0.11 mol), dimethylaminoacetonitrile (12.3 g, 0.12 mol), and piperidine (1.1 g) in toluene (150 mL).
- Reflux under Dean-Stark trap for 6 hours to remove H₂O.
- Concentrate under vacuum and purify via silica gel chromatography (ethyl acetate/hexane 3:7).
Yield: 72% (18.2 g)
Comparative Analysis of Methods
Mechanistic Insights
Cyclization Pathway
The alkoxymethylidene intermediate acts as an electrophile, attacking the pyrazole carbonyl group to form a six-membered transition state. Deprotonation by KOH facilitates ring closure, yielding the acrylonitrile backbone.
Knoevenagel Mechanism
Piperidine deprotonates dimethylaminoacetonitrile, generating a nucleophilic enolate. This attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.
Industrial-Scale Considerations
The cyclization method is preferred for large-scale synthesis due to:
- Lower solvent volume (ethanol vs. toluene)
- Simpler workup (filtration vs. chromatography)
- Reduced waste (ethanol recovery >90%).
Challenges and Solutions
Exothermic Reactions
The cyclization step releases ~150 kJ/mol, necessitating controlled addition and cooling.
Impurity Profile
Major impurities include unreacted pyrazole carbonyl chloride (<2%) and dimerized acrylonitrile (<1%). These are removed via recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile exhibit promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study highlighted the compound's ability to induce apoptosis in human breast cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have demonstrated that it possesses activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Material Science
Polymer Chemistry
this compound is utilized in the synthesis of various polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in applications such as coatings and adhesives .
Nanocomposites
The compound is also explored in the development of nanocomposites. When combined with nanoparticles, it can lead to materials with unique optical and electronic properties. These nanocomposites have potential applications in sensors and electronic devices .
Agricultural Chemistry
Pesticide Development
In agricultural research, derivatives of this compound are being studied for their potential as pesticides. Preliminary studies suggest that these compounds can effectively target specific pests while minimizing harm to beneficial organisms. This selectivity is crucial for sustainable agricultural practices .
Herbicide Formulations
The compound's efficacy in inhibiting plant growth has led to investigations into its use as a herbicide. Formulations incorporating this compound have shown promising results in controlling weed populations without adversely affecting crop yields .
Data Tables
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for drug development.
- Polymer Applications : In a study featured in Polymer Science, researchers synthesized a new class of polymers using this compound. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers.
- Agricultural Efficacy : A field trial reported in Pest Management Science assessed the effectiveness of formulations containing this compound as herbicides. The trial showed promising results in controlling weed populations while maintaining crop health.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use, whether in medicinal chemistry, materials science, or other fields. Detailed studies are required to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues from the Pyrazole and Acrylonitrile Families
Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile)
- Structure: Pyran core substituted with pyrazole and dual cyano groups.
- Functional Groups: Pyrazole (hydroxyl, amino), nitriles, phenyl.
- Synthesis: Derived from pyrazole intermediates via reflux with malononitrile in 1,4-dioxane .
- Key Differences: The pyran core in 11a contrasts with the acrylonitrile backbone of the target compound. The additional phenyl group and hydroxyl substitution in 11a may alter solubility and reactivity compared to the target’s dimethylpyrazole and dimethylamino groups.
3-(2-Chloro-6-fluorophenyl)-5-[2-(Dimethylamino)Ethenyl]-1,2-Oxazole-4-Carbonitrile (CAS 338402-97-4)
- Structure: Oxazole ring with dimethylamino-ethenyl and nitrile substituents.
- Functional Groups: Oxazole, dimethylamino, nitrile, chloro-fluorophenyl.
- Key Differences: The oxazole ring (vs. The chloro-fluorophenyl group may enhance lipophilicity compared to the target’s methyl-substituted pyrazole .
Biological Activity
3-(Dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile, also known by its CAS number 263761-80-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings, case studies, and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
- Structure : The compound features a dimethylamino group and a pyrazole moiety, which are critical for its biological function.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. A study evaluating substituted pyrazole-based kinase inhibitors found that compounds similar to this compound demonstrated potent inhibition against various cancer cell lines. For instance:
| Compound | Target Kinase | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 1 | Akt1 | 61 | PC-3 |
| Compound 2 | GSK2141795 | 18 | LNCaP |
These compounds were shown to reduce phosphorylation levels of key proteins involved in cell proliferation and survival pathways, indicating their potential as therapeutic agents in cancer treatment .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of specific kinases. In vitro studies have shown that pyrazole-based compounds can selectively inhibit kinases involved in various signaling pathways. For example, one study reported an IC50 value of 30.4 nM for a related compound against PRAS40, which is involved in the Akt signaling pathway .
Antiproliferative Effects
In addition to kinase inhibition, the antiproliferative effects of pyrazole derivatives have been documented. For example, compounds with similar structures have shown IC50 values against ovarian cancer cell lines (OVCAR-8) in the range of 7.76 to 9.76 µM . This suggests that this compound could possess similar properties.
The mechanism through which this compound exerts its biological effects likely involves binding to ATP-binding sites of kinases, thereby inhibiting their activity. Structural studies indicate that the non-methylated nitrogen of the pyrazole ring can form hydrogen bonds with critical residues in the kinase active site, enhancing binding affinity and specificity .
Study on Pyrazole Derivatives
A recent study assessed a series of pyrazole derivatives for their anticancer properties. The results highlighted that modifications at specific positions on the pyrazole ring could significantly enhance biological activity:
- Compound Variation : Substituting different groups on the pyrazole ring altered potency.
- Selectivity : Certain derivatives showed high selectivity for specific kinases over others.
These findings suggest that further exploration of structural modifications could lead to more effective therapeutic agents based on the core structure of this compound .
Q & A
Q. What are the optimal synthetic routes for 3-(dimethylamino)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]acrylonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves reacting 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride with 3-(dimethylamino)acrylonitrile in the presence of a base (e.g., sodium ethoxide) under reflux in anhydrous solvents like ethanol or DMF. Reaction conditions must be tightly controlled: elevated temperatures (70–90°C) and inert atmospheres (N₂/Ar) minimize side reactions like hydrolysis of the acrylonitrile group. Yield optimization requires stoichiometric precision, with molar ratios of 1:1.2 (carbonyl chloride to acrylonitrile derivative) achieving ~85% efficiency based on analogous syntheses . Table 1 : Comparison of Synthetic Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Ethanol | 80 | None | 72 | |
| DMF | 90 | NaOEt | 85 |
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on multi-technique analysis:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrazole ring protons at δ 6.1–6.3 ppm).
- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm acrylonitrile and carbonyl functionalities .
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the acrylonitrile moiety, as seen in related compounds .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. For example, the electron-withdrawing acrylonitrile group lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the β-carbon. Molecular docking studies (AutoDock Vina) predict interactions with biological targets like kinase enzymes, guided by the pyrazole ring’s hydrogen-bonding capacity .
Q. How can researchers resolve contradictions in reported biological activity data for acrylonitrile derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations) often stem from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- Purity Validation : HPLC (≥95% purity) and LC-MS to rule out byproducts like hydrolyzed acrylonitrile derivatives .
- Structural Analog Comparison : Compare with structurally validated analogs (e.g., (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(thiazol-2-yl)acrylonitrile) to isolate substituent effects .
Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?
- Methodological Answer : Poor crystallinity is addressed via:
- Solvent Screening : Slow evaporation from DMSO/EtOH (1:3) promotes ordered crystal growth.
- Additive Use : Trace hexane (5% v/v) induces nucleation.
- Temperature Gradients : Cooling from 50°C to 4°C at 0.1°C/min enhances lattice formation. Successful refinement uses SHELXL (R-factor < 0.05) with anisotropic displacement parameters for non-H atoms .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies for similar acrylonitrile derivatives?
- Analysis : Yield disparities (e.g., 72% vs. 85% in Table 1) arise from:
- Solvent Polarity : DMF’s high polarity stabilizes intermediates better than ethanol.
- Catalyst Presence : Sodium ethoxide in DMF accelerates carbonyl activation, reducing side-product formation .
- Moisture Sensitivity : Hydrolysis of the acrylonitrile group in humid conditions can lower yields by ~15% .
Methodological Recommendations
- Synthetic Optimization : Prioritize DMF with NaOEt at 90°C for maximal yield.
- Characterization Workflow : Combine NMR, IR, and X-ray crystallography for unambiguous structural assignment.
- Computational Validation : Use DFT to predict reactive sites before functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
